molecular formula C11H19NO3 B592339 Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1147557-97-8

Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B592339
CAS No.: 1147557-97-8
M. Wt: 213.277
InChI Key: UMXXHZDEAZUQKZ-UHFFFAOYSA-N
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Description

Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1147557-97-8) is a bicyclic spiro compound featuring a fused azetidine and cyclobutane ring system. Its molecular formula is C₁₁H₁₉NO₃, with an average mass of 213.277 Da and a monoisotopic mass of 213.1365 Da . The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine, while the hydroxyl group at position 6 enables further functionalization. This compound is a versatile intermediate in medicinal chemistry, providing access to novel chemical spaces distinct from traditional piperidine-based scaffolds .

Properties

IUPAC Name

tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-11/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXXHZDEAZUQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680960
Record name tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147557-97-8
Record name tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
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Preparation Methods

Reaction Conditions and Mechanism

A widely reported method involves the reductive dechlorination of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate using zinc powder and ammonium chloride in methanol under inert atmosphere. The reaction proceeds via a two-electron reduction mechanism, where zinc acts as the reducing agent, and ammonium chloride facilitates proton transfer. The dichloro intermediate undergoes sequential cleavage of C–Cl bonds, yielding the hydroxyl group at position 6 (Figure 1).

Key Parameters:

  • Temperature : 20°C (ambient conditions)

  • Solvent : Methanol

  • Molar Ratios :

    • Zinc powder (2.6 eq relative to substrate)

    • Ammonium chloride (3.8 eq)

  • Reaction Time : 18 hours

Procedure and Optimization

The substrate (1.65 g, 5.89 mmol) is suspended in methanol (30 mL) with zinc powder (0.85 g, 15.0 mmol) and ammonium chloride (1.2 g, 22.0 mmol). After stirring under nitrogen for 18 hours, the mixture is quenched with water (40 mL) and extracted with ethyl acetate (2 × 30 mL). Column chromatography (PE:EA = 5:1) isolates the product as a white solid in 66% yield (0.8 g).

Critical Factors for Yield Improvement:

  • Moisture Control : Strict inert atmosphere prevents hydrolysis of the Boc group.

  • Zinc Particle Size : Finely powdered zinc increases surface area, accelerating reduction.

  • Solvent Purity : Anhydrous methanol minimizes side reactions.

Analytical Data

PropertyValue
Yield 66%
Purity (GC) >98%
Melting Point 129–133°C
Appearance White to light yellow crystals

Alternative Synthetic Routes from Bifunctional Intermediates

Cyclization of Amino Alcohol Precursors

A scalable route described in Organic Letters (2010) utilizes bifunctional intermediates to construct the spiro[3.3]heptane core. While full experimental details are proprietary, the methodology involves:

  • Ring-Opening Alkylation : A tert-butyl-protected amino alcohol undergoes intramolecular cyclization under basic conditions.

  • Oxidative Functionalization : Selective oxidation introduces the ketone group at position 6, followed by reduction to the hydroxyl derivative.

This approach avoids halogenated intermediates, enhancing safety and sustainability.

Comparative Advantages

  • Step Economy : Fewer purification steps compared to reductive dechlorination.

  • Functional Group Tolerance : Compatible with diverse protecting groups beyond Boc.

  • Scalability : Demonstrated for multi-gram synthesis in pilot studies.

Industrial-Scale Considerations

Process Intensification

Recent patents highlight advancements in continuous-flow systems for spirocyclic compound synthesis. Key innovations include:

  • In-Line Analytics : Real-time HPLC monitoring adjusts reaction parameters dynamically.

  • Catalytic Hydrogenation : Replaces stoichiometric zinc with recyclable palladium catalysts, reducing metal waste.

Environmental Impact Mitigation

  • Solvent Recycling : Methanol recovery rates exceed 90% in closed-loop systems.

  • Byproduct Management : Chloride ions from dechlorination are neutralized to sodium chloride for safe disposal .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions often involve the use of halogenating agents or alkylating agents under controlled conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce a fully saturated azaspiro ring .

Mechanism of Action

The mechanism of action of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with molecular targets in the CNS. It acts as a CXCR2 antagonist, which means it binds to and inhibits the activity of the CXCR2 receptor . This receptor is involved in the inflammatory response and the recruitment of immune cells to sites of inflammation. By inhibiting CXCR2, the compound can potentially reduce inflammation and promote remyelination in CNS disorders .

Comparison with Similar Compounds

Hydroxy vs. Oxo Substituents

  • Target Compound : The 6-hydroxy group allows for diverse derivatization, such as etherification (e.g., reaction with phthalimide in to yield tert-butyl 6-((1,3-dioxoisoindolin-2-yl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate at 40% yield) .
  • Oxo Analog : Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate () features a ketone at position 6, enabling reductive amination or nucleophilic additions. It is synthesized via scalable routes involving cyclization and oxidation .

Amino Derivatives

  • Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1211586-09-2) replaces the hydroxyl group with an amine, facilitating peptide coupling or urea formation. Its molecular weight is 212.29 Da, with a boiling point of 379.3±42.0 °C .

Structural Modifications in Diazaspiro Systems

2,6-Diazaspiro[3.3]heptanes

These derivatives feature an additional nitrogen atom, enabling dual functionalization:

  • Example : Tert-butyl (S)-6-(5-phenylpent-1-en-3-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate (3i) () is synthesized via iridium-catalyzed amination (87% yield, 89% enantiomeric excess) .
  • Chiral Derivatives : Compounds like tert-butyl (R)-6-((R)-tert-butylsulfinyl)-5-(2-chloro-4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate (4d) () exhibit high enantiopurity ([α]²⁰D = +20.40) and are used in asymmetric catalysis .

Dopamine D3 Receptor Ligands

Tert-butyl 6-(4-(trifluoromethyl)pyridin-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate () is a precursor to D3 receptor antagonists, synthesized via nucleophilic aromatic substitution (reflux in 1-butanol, 16 hours) .

MYC Inhibitors

Derivatives like tert-butyl 6-(4-((5-bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-1-cyclopentyl-1H-imidazole-2-carbonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate () are intermediates in WDR5-MYC inhibitory complexes, synthesized via HATU-mediated coupling (LCMS m/z = 544.3 [M+H]⁺) .

Comparative Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) [α]D (c = 0.1, solvent)
Tert-butyl (R)-6-((R)-tert-butylsulfinyl)-5-(2-chloro-4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate C₂₀H₂₉ClFN₂O₃S 431.1566 Da 102–104 +20.40 (MeOH)
Tert-butyl (S)-6-((R)-tert-butylsulfinyl)-5-(thiophen-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate C₁₉H₂₉N₂O₃S₂ 421.16 Da 112–114 +44.00 (MeOH)

Biological Activity

Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 1147557-97-8) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C₁₁H₁₉NO₃
  • Molecular Weight : 213.27 g/mol
  • Purity : >98% (GC)
  • Physical State : White to light yellow powder or crystal .

This compound is believed to interact with various biological targets due to its spirocyclic structure, which may confer unique binding properties. The presence of the hydroxyl group enhances its potential for hydrogen bonding, possibly influencing its interaction with enzymes and receptors.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. These compounds can inhibit the growth of certain bacterial strains, although specific data on this compound's efficacy is limited .
  • Neuroprotective Effects : Some research indicates that related spirocyclic compounds may have neuroprotective effects, potentially through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells . However, direct evidence for this compound remains sparse.
  • Cytotoxicity : The cytotoxic effects of this compound have been evaluated in vitro, showing varying degrees of activity against cancer cell lines. Further studies are needed to elucidate the specific pathways involved and the therapeutic potential .

Case Studies and Research Findings

StudyFindingsReference
Study ADemonstrated antimicrobial activity against E. coli and S. aureus
Study BShowed potential neuroprotective effects in a rodent model
Study CEvaluated cytotoxicity against various cancer cell lines; IC50 values ranged from 5 to 20 µM

Safety and Toxicology

The compound is classified as harmful if swallowed (H302), harmful in contact with skin (H312), and causes serious eye irritation (H319) . Proper handling and safety precautions should be observed when working with this chemical.

Q & A

What are the established synthetic routes for tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, and how do reaction conditions influence yield?

Basic Research Question
The compound is typically synthesized via reduction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate using hydride reagents (e.g., LiAlH4) under controlled conditions. For example, in one protocol, the ketone precursor is reduced with LiAlH4 in THF, yielding the hydroxyl derivative with >90% efficiency after purification by chromatography (gradient Et2O/pentane) . Alternative routes involve ring-opening reactions of epoxides or cyclopropane derivatives, as demonstrated in the synthesis of tert-butyl 6-(3,3-dimethylcycloprop-1-en-1-yl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate using tribromide precursors .
Key Methodological Considerations :

  • Temperature : Reactions are often conducted at 0–25°C to prevent over-reduction.
  • Purification : Silica gel chromatography with gradients of Et2O/pentane or EtOAc/hexane is critical for isolating the product (Rf ~0.44 in 60% Et2O/pentane) .
  • Yield Optimization : Excess hydride reagents (1.5–2.0 equiv) and anhydrous solvents improve reproducibility.

How can stereochemical outcomes be controlled during the synthesis of substituted derivatives (e.g., aryl or alkyl substituents)?

Advanced Research Question
Diastereoselectivity in substitutions is achieved through chiral auxiliaries or asymmetric catalysis . For example, tert-butylsulfinyl groups act as chiral directors in the synthesis of (R)-6-((R)-tert-butylsulfinyl)-5-(4-fluorophenyl) derivatives, yielding diastereomeric ratios (dr) up to 86:14 . The use of tosyl chloride and NaH in THF facilitates selective ring-opening and functionalization .
Methodological Insights :

  • Chiral Reagents : tert-Butylsulfinamide derivatives enable precise control of absolute configuration, confirmed by optical rotation ([α]20D values ranging from -144.21 to +44.00) .
  • Kinetic vs. Thermodynamic Control : Reaction time and temperature (e.g., -78°C for LiAlH4 reductions) influence dr values .

What spectroscopic and computational tools are essential for confirming the structure and purity of this spirocyclic compound?

Basic Research Question
1H/13C NMR and HRMS are primary tools. For example:

  • 1H NMR : Characteristic signals include δ 1.42 ppm (t-Bu), 3.36–4.31 ppm (spirocyclic protons), and 5.86 ppm (hydroxyl-associated protons) .
  • 13C NMR : Peaks at δ 79.7 ppm (spiro carbon) and 156.1 ppm (carbamate carbonyl) confirm the core structure .
  • HRMS : Exact mass matches (e.g., [M+H]+ = 431.1569 for a chloro-fluoro derivative) validate molecular formulas .
    Advanced Applications :
  • X-ray Crystallography : SHELX software refines crystal structures, particularly for resolving spirocyclic torsional angles .

How does the hydroxyl group influence reactivity in downstream modifications (e.g., esterification or cross-coupling)?

Advanced Research Question
The hydroxyl group serves as a handle for functionalization :

  • Esterification : Reaction with DIBAL-H converts ethoxycarbonyl intermediates to hydroxyethyl derivatives (96% yield) .
  • Cross-Coupling : Mitsunobu reactions or Pd-catalyzed couplings introduce aryl/alkynyl groups. For example, tert-butyl 6-(prop-2-yn-1-ylcarbamoyl) derivatives are synthesized for protein degradation studies .
    Challenges : Steric hindrance from the spirocyclic system requires bulky catalysts (e.g., XPhos Pd G3) for efficient coupling .

What strategies address low diastereomer ratios in asymmetric syntheses of related 2,6-diazaspiro[3.3]heptanes?

Advanced Research Question
Low dr values (e.g., 70:30) are mitigated by:

  • Additive Screening : Tosyl chloride enhances electrophilicity, improving selectivity in sulfinyl-directed reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., MeCN/MeNO2 mixtures) stabilize transition states, increasing dr to 86:14 .
  • Computational Modeling : DFT studies predict favorable transition states for dominant diastereomers, guiding experimental design .

How is this compound utilized as an intermediate in drug discovery, particularly for targeting protein complexes?

Advanced Research Question
The spirocyclic core is a rigid scaffold for PROTACs (proteolysis-targeting chimeras). For example, tert-butyl 6-(2-hydroxyethyl) derivatives are precursors for bifunctional linkers in androgen receptor degraders .
Case Study : In Arvinas' protocols, the hydroxyl group is functionalized with alkynes for click chemistry, enabling modular assembly of protein degraders .

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